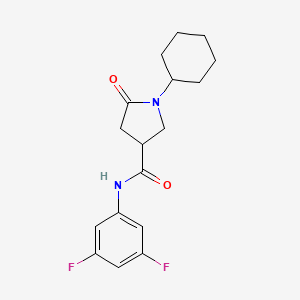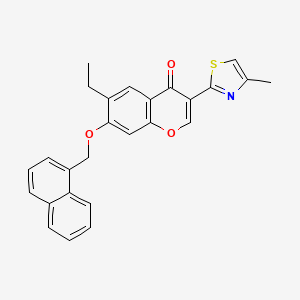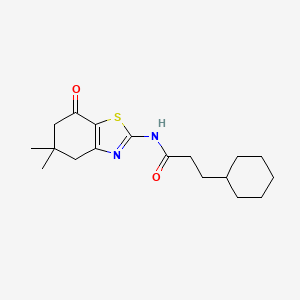
1-cyclohexyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a molecular formula of C17H20F2N2O2 It is characterized by the presence of a cyclohexyl group, a difluorophenyl group, and a pyrrolidine ring with a carboxamide functional group
準備方法
The synthesis of 1-cyclohexyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the cyclohexyl and difluorophenyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclohexyl Group: This step may involve the use of cyclohexyl halides or other cyclohexyl-containing reagents.
Introduction of the Difluorophenyl Group: This can be accomplished using difluorophenyl halides or other difluorophenyl-containing reagents.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
化学反応の分析
1-cyclohexyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group, to introduce different substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-cyclohexyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological targets.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound could be used in the development of new materials or as a precursor in industrial chemical processes.
作用機序
The mechanism of action of 1-cyclohexyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, depending on the specific targets and pathways involved.
類似化合物との比較
1-cyclohexyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-cyclohexyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide: Differing in the position of the carboxamide group.
1-cyclohexyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-4-carboxamide: Another positional isomer.
1-cyclohexyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid: Differing in the functional group attached to the pyrrolidine ring.
特性
CAS番号 |
857497-79-1 |
|---|---|
分子式 |
C17H20F2N2O2 |
分子量 |
322.35 g/mol |
IUPAC名 |
1-cyclohexyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H20F2N2O2/c18-12-7-13(19)9-14(8-12)20-17(23)11-6-16(22)21(10-11)15-4-2-1-3-5-15/h7-9,11,15H,1-6,10H2,(H,20,23) |
InChIキー |
HZTMPDOVKYDTNV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC(=CC(=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11155083.png)
![N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norleucine](/img/structure/B11155087.png)

![3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione](/img/structure/B11155100.png)
![4-{[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid](/img/structure/B11155101.png)
![6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11155107.png)
![N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11155115.png)
![N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-methionine](/img/structure/B11155120.png)
![3-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11155123.png)
![6-chloro-7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B11155126.png)
![N-(2,4-difluorophenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B11155129.png)
![N-butyl-2-[(2-methoxyethyl)sulfonyl]benzamide](/img/structure/B11155133.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B11155152.png)
